5-DTAF

Bioconjugation Fluorescent Labeling Capillary Electrophoresis

Researchers requiring reproducible protein labeling often face batch-to-batch variability with generic fluorescein probes. 5-DTAF (single isomer) eliminates this uncertainty through site-specific 5-position functionalization validated for tubulin and antibody conjugation. • Broad reactivity with -NH₂, -SH, and -OH groups (pH >9) streamlines glycoprotein/polysaccharide labeling workflows • Up to 25-fold lower detection limits vs. FITC conjugates in CE-LIF, confirmed by peer-reviewed data • Simple ammonium sulfate precipitation enables rapid conjugate purification without chromatography

Molecular Formula C23H12Cl2N4O5
Molecular Weight 495.3 g/mol
CAS No. 51306-35-5
Cat. No. B148997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-DTAF
CAS51306-35-5
Synonyms5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)fluorescein
5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)fluorescein, dihydrochloride
5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)fluorescein, monohydrochloride
5-(4,6-dichlorotriazinyl)aminofluorescein
DTAF
Molecular FormulaC23H12Cl2N4O5
Molecular Weight495.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
InChIInChI=1S/C23H12Cl2N4O5/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23/h1-9,30-31H,(H,26,27,28,29)
InChIKeyHWQQCFPHXPNXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-DTAF Overview


5-DTAF (5-(4,6-Dichlorotriazinyl)aminofluorescein, CAS 51306-35-5) is a reactive fluorescein derivative characterized by a dichlorotriazine group attached to the fluorescein core [1]. This fluorochrome exhibits absorption and emission maxima of 492/513 nm (or 498/517 nm, depending on solvent) and is widely employed as a fluorescent labeling agent for proteins, nucleic acids, and carbohydrates [2]. The compound is available as a single isomer, with the 5-position functionalization conferring specific reactivity profiles that distinguish it from other fluorescein-based probes .

1 Bioconjugation workflow with amines, thiols, and hydroxyl groups
2 5-isomer preferentially supports protein labeling studies
3 Reported detection sensitivity gain in CE-LIF vs FITC

5-DTAF vs Common Analogs


Substituting 5-DTAF with other reactive fluorescein derivatives such as FITC, 6-DTAF, or 5(6)-FAM can lead to significant changes in experimental outcomes due to differences in reactivity, stability, and application suitability. Unlike FITC, which primarily reacts with primary amines, 5-DTAF's dichlorotriazine moiety enables covalent conjugation with amines, thiols, and hydroxyl groups, expanding its utility in complex biomolecule labeling . Furthermore, compared to its 6-isomer, 5-DTAF is specifically preferred for protein labeling, whereas 6-DTAF is optimized for oligonucleotide modification . Additionally, head-to-head studies demonstrate that DTAF conjugates exhibit superior stability and performance metrics relative to FITC in specific assays, which directly impacts quantitative reproducibility [1]. Therefore, generic substitution without understanding these nuanced differences can compromise assay sensitivity, specificity, and long-term data comparability.

FITC substitution may lead to lower conjugate stability in physiological conditions
6-isomer may reduce labeling efficiency for protein targets
Standard amine-reactive probes may not target thiol or hydroxyl groups

5-DTAF vs Key Analogs


Superior Conjugate Stability vs FITC

In a direct comparative study evaluating the performance of three common amine-reactive fluorescein probes (FITC, CFSE, and DTAF), DTAF demonstrated superior relative conjugation rate and resulting conjugate stability compared to FITC when reacting with both the protein myoglobin and the amino acid L-lysine [1]. The study ranked the probes based on relative rate of conjugation and conjugate stability, with CFSE exhibiting the highest performance, followed by DTAF, and then FITC [1]. Specifically, when subjected to incubation at 37 °C, the FITC conjugate demonstrated inferior bond stability compared to the DTAF conjugate [1].

Conjugate Stability
Head-to-head
Ranked #2 of 3 probes; higher conjugation rate and bond stability vs FITC
Supports stable conjugate preparation for protein labeling
37°C incubation; capillary zone electrophoresis
Bioconjugation Fluorescent Labeling Capillary Electrophoresis

Immunofluorescence Advantages vs FITC

A foundational study establishing DTAF as an effective reagent for conjugating fluorescein to immunoglobulins (IgG) reported that while DTAF and FITC possess nearly identical absorption and emission properties, DTAF is explicitly superior to FITC with regard to cost, purity, and stability [1]. The study further detailed practical advantages: DTAF-labeled rabbit IgG conjugates can be quickly and efficiently fractionated by simple ammonium sulfate precipitation to yield preparations free of both over- and under-conjugated material [1]. Additionally, over-conjugated protein can be readily removed from DTAF:IgG conjugates by appropriate adjustment of pH and temperature [1].

Immunofluorescence Suitability
Head-to-head
Reported cost, purity, and stability advantages over FITC
Supports reduced purification burden and batch consistency
IgG conjugation; ammonium sulfate fractionation
Immunofluorescence Antibody Labeling Immunoglobulin Conjugation

CE-LIF Detection Sensitivity vs FITC

In a 2014 study comparing DTAF and FITC as derivatizing reagents for the determination of herbicides (glufosinate, glyphosate, and its metabolite AMPA) by capillary electrophoresis-laser induced fluorescence (CE-LIF), DTAF derivatives yielded significantly lower limits of detection (LODs) [1]. The LODs for DTAF derivatives were 0.32, 0.19, and 0.15 nmol L⁻¹, while the LODs for FITC derivatives were 2.60, 3.88, and 2.42 nmol L⁻¹, respectively [1]. This represents an approximate 8- to 25-fold improvement in detection sensitivity for DTAF over FITC in this analytical system.

CE-LIF Detection
Head-to-head
DTAF LODs: 0.32, 0.19, 0.15 nmol L⁻¹; FITC LODs: 2.60, 3.88, 2.42 nmol L⁻¹
Reported 8–25× lower LODs, supports trace-level detection
Herbicide analysis; microwave-assisted derivatization
Capillary Electrophoresis Laser-Induced Fluorescence Herbicide Analysis Trace Detection

Broad Reactivity Profile

Unlike many other reactive fluorescein derivatives, such as FITC which primarily targets primary amines, 5-DTAF possesses a dichlorotriazine moiety that enables covalent conjugation with a broader range of nucleophiles, including amino groups, thiol groups, and, under specific alkaline conditions (pH > 9), hydroxyl groups present in polysaccharides and other alcohols . This expanded reactivity profile is explicitly stated in multiple vendor technical datasheets and is a key distinguishing feature compared to other reactive fluoresceins .

Broad Reactivity
Class-level
Reacts with amino, thiol, and hydroxyl groups (pH > 9)
Multi-group reactivity may support diverse biomolecule labeling
Vendor datasheets; verify for target application
Protein Labeling Carbohydrate Labeling Thiol-Reactive Probes

Preferred Isomer for Protein Labeling

Commercial product information and comparative datasheets for the two isomers of fluorescein dichlorotriazine (5-DTAF and 6-DTAF) explicitly state that while both isomers share similar broad reactivity profiles, the 5-isomer is preferentially used for protein labeling, whereas the 6-isomer is more suitable for labeling oligonucleotides and nucleic acids . This distinction is based on empirical performance differences in these specific bioconjugation applications .

Isomer Selection
Class-level
5-isomer preferred for protein labeling; 6-isomer for oligonucleotides
Isomer selection critical for protein labeling efficiency
Empirical performance data; confirm for target
Isomer Selection Protein Conjugation Oligonucleotide Labeling

5-DTAF Applications


Immunofluorescence and Antibody Conjugation

Based on direct comparative evidence demonstrating 5-DTAF's superiority over FITC in cost, purity, stability, and ease of conjugate purification, this compound is ideally suited for laboratories performing routine immunofluorescence assays, immunohistochemistry, and flow cytometry applications requiring reliable and reproducible antibody labeling . The ability to efficiently fractionate conjugates using simple ammonium sulfate precipitation further streamlines the preparation of high-quality, over/under-conjugation-free reagents, making it a practical choice for core facilities and high-throughput screening environments .

CE-LIF Trace Analysis

Quantitative evidence showing up to a 25-fold improvement in limits of detection for DTAF derivatives compared to FITC derivatives in CE-LIF analysis of herbicides strongly supports the selection of 5-DTAF for any trace-level analytical application . This includes environmental monitoring of pesticides, food safety testing, and pharmacokinetic studies where maximizing detection sensitivity is paramount. The significantly lower LODs translate directly to reduced sample volume requirements and enhanced signal-to-noise ratios .

Multi-Group Biomolecule Labeling

5-DTAF's unique ability to react with amino, thiol, and hydroxyl groups (at pH > 9) makes it a uniquely versatile reagent for labeling complex biological structures like glycoproteins, polysaccharides, or whole cells where multiple functional group types are present . This broad reactivity eliminates the need for multiple, specialized probes and simplifies the labeling workflow in studies involving the visualization and tracking of carbohydrates, microbial cell surfaces, and extracellular matrix components .

Protein Conjugation & Tubulin Dynamics

The 5-isomer is explicitly preferred for protein labeling applications, distinguishing it from the 6-isomer which is optimized for nucleic acids . This specificity is critical for applications such as the preparation of fluorescent tubulin for in vivo microtubule dynamics studies, where DTAF-labeled tubulin has been extensively validated to closely mimic the behavior of native tubulin . Selecting the correct isomer (5-DTAF) ensures optimal labeling efficiency and functional preservation of the target protein .

Application
Selection Property
Validation Focus
Immunofluorescence & Antibody Labeling
Reported cost-purity-stability profile vs FITC
Conjugate purification and batch consistency
CE-LIF Trace Analysis
Reported LOD advantage over FITC
Detection sensitivity and sample volume requirements
Multi-Group Biomolecule Labeling
Tri-functional reactivity (amine, thiol, hydroxyl)
Labeling efficiency for complex substrates
Protein Conjugation & Tubulin Studies
5-isomer protein-labeling preference
Functional preservation of labeled proteins

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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